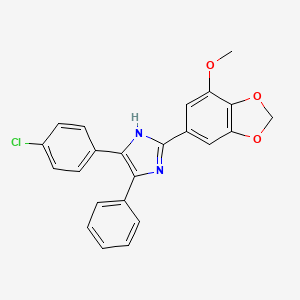![molecular formula C26H24N2O7S B11636530 (4-{(Z)-[6-(ethoxycarbonyl)-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11636530.png)
(4-{(Z)-[6-(ethoxycarbonyl)-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (4-{(Z)-[6-(Ethoxycarbonyl)-5-(2-Methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)essigsäure ist ein komplexes organisches Molekül mit einem Thiazolopyrimidin-Kern.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4-{(Z)-[6-(Ethoxycarbonyl)-5-(2-Methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)essigsäure beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Thiazolopyrimidin-Kerns, gefolgt von der Einführung der Ethoxycarbonyl- und Methoxyphenyl-Gruppen. Der letzte Schritt beinhaltet die Anbindung der Phenoxyessigsäure-Einheit unter spezifischen Reaktionsbedingungen, wie z. B. der Verwendung geeigneter Lösungsmittel und Katalysatoren.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie die kontinuierliche Durchfluss-Synthese und der Einsatz automatisierter Reaktoren können die Effizienz des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsmethoden wie Umkristallisation und Chromatographie eingesetzt, um die gewünschte Verbindung in reiner Form zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-{(Z)-[6-(ethoxycarbonyl)-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the ethoxycarbonyl and methoxyphenyl groups. The final step involves the attachment of the phenoxyacetic acid moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4-{(Z)-[6-(Ethoxycarbonyl)-5-(2-Methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)essigsäure: unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der Phenoxyessigsäure-Einheit.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Lösungsmittel: Methanol, Ethanol, Dichlormethan.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können bei der Oxidation Carbonsäuren entstehen, während die Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
(4-{(Z)-[6-(Ethoxycarbonyl)-5-(2-Methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)essigsäure: hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein zur Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde untersucht.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von (4-{(Z)-[6-(Ethoxycarbonyl)-5-(2-Methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)essigsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext des Gebrauchs ab.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethylacetoacetat: Ein einfacher Ester mit ähnlichen funktionellen Gruppen.
Acetylaceton: Eine weitere Verbindung mit Keto-Enol-Tautomerie.
Diethylmalonat: Wird in ähnlichen synthetischen Anwendungen eingesetzt.
Einzigartigkeit
(4-{(Z)-[6-(Ethoxycarbonyl)-5-(2-Methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)essigsäure: ist aufgrund ihrer komplexen Struktur und der Anwesenheit mehrerer funktioneller Gruppen, die ihr besondere chemische und biologische Eigenschaften verleihen, einzigartig. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C26H24N2O7S |
|---|---|
Molekulargewicht |
508.5 g/mol |
IUPAC-Name |
2-[4-[(Z)-[6-ethoxycarbonyl-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C26H24N2O7S/c1-4-34-25(32)22-15(2)27-26-28(23(22)18-7-5-6-8-19(18)33-3)24(31)20(36-26)13-16-9-11-17(12-10-16)35-14-21(29)30/h5-13,23H,4,14H2,1-3H3,(H,29,30)/b20-13- |
InChI-Schlüssel |
PBURDTQAZNNQHP-MOSHPQCFSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=CC=C(C=C4)OCC(=O)O)/S2)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=C(C=C4)OCC(=O)O)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11636449.png)
![(2Z)-2-(Phenylformamido)-3-(pyridin-3-YL)-N-[(pyridin-3-YL)methyl]prop-2-enamide](/img/structure/B11636453.png)
![1,3-dimethyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11636477.png)
![14-ethylsulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11636482.png)

![Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636499.png)
![13-ethyl-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11636506.png)

![3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636531.png)
![prop-2-en-1-yl 2-{2-(4-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636533.png)
![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636535.png)
![1-{[(E)-(4-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11636538.png)
![2-(4-ethylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate](/img/structure/B11636540.png)

